3-Hydroxypyridinium

Antimicrobial QSAR Cationic surfactant

3-Hydroxypyridinium (CAS registry of the conjugate acid of 3-hydroxypyridine, C₅H₆NO⁺, MW 96.11 g/mol) is a heterocyclic organic cation that contains a hydroxyl substituent at the 3-position of the pyridinium ring. The compound exists in protonation-dependent equilibrium with its neutral 3-hydroxypyridine form (pKₐ ~4.79–8.75).

Molecular Formula C5H6NO+
Molecular Weight 96.11 g/mol
Cat. No. B1257355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypyridinium
Synonyms3-hydroxypyridine
3-hydroxypyridine hydrochloride
3-hydroxypyridine isomer
3-hydroxypyridine, silver (1+) salt
3-hydroxypyridine, sodium salt
3-hydroxypyridinium
Molecular FormulaC5H6NO+
Molecular Weight96.11 g/mol
Structural Identifiers
SMILESC1=CC(=C[NH+]=C1)O
InChIInChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H/p+1
InChIKeyGRFNBEZIAWKNCO-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxypyridinium for Scientific Procurement – Compound Class, Core Characteristics, and Research Relevance


3-Hydroxypyridinium (CAS registry of the conjugate acid of 3-hydroxypyridine, C₅H₆NO⁺, MW 96.11 g/mol) is a heterocyclic organic cation that contains a hydroxyl substituent at the 3-position of the pyridinium ring. The compound exists in protonation-dependent equilibrium with its neutral 3-hydroxypyridine form (pKₐ ~4.79–8.75) . Unlike simple pyridinium salts, the 3-OH group introduces hydrogen-bonding capability, alters the electron density on the quaternary nitrogen, and modulates lipophilicity and desolvation energetics [1]. These physicochemical features differentiate 3-hydroxypyridinium from non-hydroxylated pyridinium analogs in antimicrobial potency, optoelectronic band structure, photosensitization wavelength specificity, and receptor-binding pharmacophore sufficiency, making it a non-substitutable scaffold in multiple research domains.

Why 3-Hydroxypyridinium Cannot Be Simply Replaced by Generic Pyridinium or Other Hydroxypyridine Isomers in Research Applications


Generic substitution of 3-hydroxypyridinium with unsubstituted pyridinium salts or isomeric hydroxypyridines (2-OH or 4-OH) is precluded by quantifiable differences in three critical parameters: (i) the 3-OH group alters quaternary nitrogen charge distribution, increasing the positive charge on nitrogen yet paradoxically reducing antimicrobial potency by elevating desolvation energy and lowering lipophilicity compared to non-hydroxylated analogs [1]; (ii) in lead-halide perovskites, 3-hydroxypyridinium uniquely directs the formation of double inorganic chains [PbX₃⁻]ₙ rather than the single chains observed with piperidinium or pyridinium cations, producing a bathochromic shift in optical absorption [2]; and (iii) among hydroxypyridine isomers, only the 3-hydroxy configuration (as the N-alkylpyridinium cation) functions as a minimum phototoxic chromophore for UVA sensitization, while the neutral 3-hydroxypyridine sensitizes toward UVB, and the 2- and 4-hydroxy isomers lack this specific wavelength-dependent activity profile [3]. These orthogonal differentiation vectors—spanning microbiology, materials science, and photobiology—demonstrate that 3-hydroxypyridinium is not interchangeable with close structural analogs.

Quantitative Differentiation Evidence for 3-Hydroxypyridinium: Head-to-Head Data Against Closest Analogs


Antimicrobial Potency Differential: 3-Hydroxypyridinium vs. Non-Hydroxylated Pyridinium Salts Against Bacterial and Fungal Panels

In a systematic head-to-head comparison of five N-alkyl-3-hydroxypyridinium salts against their non-hydroxylated pyridinium parent structures, Dolezal et al. (2016) demonstrated that the 3-OH group significantly derogates antimicrobial activity across a panel of Gram-positive and Gram-negative bacteria and fungal strains. The majority of 3-hydroxylated compounds exhibited notably lower potency than the corresponding non-hydroxylated pyridinium analogs. This was mechanistically attributed to increased desolvation energy and reduced lipophilicity despite the 3-OH group elevating the positive charge on the quaternary nitrogen [1]. A critical exception was compound 8 (N-dodecyl-3-hydroxypyridinium, C₁₂ alkyl chain), which achieved distinctly better antimicrobial activity in the submicromolar range—an anomaly rationalized by molecular dynamics simulations showing enhanced membrane stability of the N-dodecyl-3-hydroxypyridinium cation [1]. This chain-length-dependent reversal of the potency trend is not observed with non-hydroxylated pyridinium analogs, where activity increases monotonically with chain length [1].

Antimicrobial QSAR Cationic surfactant Quaternary ammonium

Optoelectronic Structural Differentiation: 3-Hydroxypyridinium Lead Trihalides Form Double Inorganic Chains vs. Single Chains with Piperidinium or Pyridinium

Selivanov et al. (2020) performed a direct structural and optoelectronic comparison of 1D lead trihalide perovskites assembled with three different organic cations: piperidinium, pyridinium, and 3-hydroxypyridinium. The 3-hydroxypyridinium compound uniquely crystallizes with double inorganic chains [PbX₃⁻]ₙ, in stark contrast to the single inorganic chains formed by piperidinium and pyridinium analogs [1]. DFT calculations revealed that the OH group in the pyridinium ring introduces low-lying cationic energy levels formed from the cation's π*-orbitals. The presence of the OH group causes a bathochromic shift of these cationic energy levels, resulting in a decreased energy of electronic transitions from the cationic energy levels to the valence band compared to unsubstituted pyridinium [1]. This reduced transition energy is experimentally observable as a red-shift in optical absorption and luminescence spectra relative to pyridinium- and piperidinium-based perovskites [1].

Perovskite Optoelectronic Lead halide Band structure

Photosensitization Wavelength Specificity: N-Alkyl-3-Hydroxypyridinium Cation (UVA) vs. Neutral 3-Hydroxypyridine (UVB) vs. Isomeric Hydroxypyridines

Wondrak et al. (2004) conducted a structure-activity relationship study of skin cell photosensitization by endogenous pyridinium derivatives (pyridinoline, desmosine, pyridoxine, pyridoxamine, pyridoxal, pyridoxal-5′-phosphate) and synthetic hydroxypyridine isomers. The study identified 3-hydroxypyridine and N-alkyl-3-hydroxypyridinium cation as the minimum phototoxic chromophores sufficient to sensitize skin cells toward UVB and UVA, respectively [1]. Critically, this wavelength-specific sensitization is not observed with 2-hydroxypyridine or 4-hydroxypyridine isomers, which lack the requisite electronic structure to function as either UVB or UVA photosensitizers at comparable potency [1]. Exposure of HaCaT keratinocytes to 3-hydroxypyridine (100 μM, 3 days) followed by solar-simulated light irradiation resulted in dose-dependent inhibition of proliferation, G₂/M cell cycle arrest, and induction of apoptosis, all reversible by thiol antioxidant intervention [1].

Photosensitization UVA UVB Skin photobiology

Bone Resorption Marker Specificity: 3-Hydroxypyridinium Crosslinks (Deoxypyridinoline) vs. CTX, NTX, and Hydroxyproline

Deoxypyridinoline (DPD), a 3-hydroxypyridinium collagen crosslink, demonstrates superior bone-resorption specificity compared to other biochemical markers. In a clinical study of prostate cancer patients with bone metastases, urinary DPD levels achieved a specificity of 93.8% and sensitivity of 67.6% for detecting bone involvement [1]. DPD is more bone-specific than pyridinoline (PYD) because PYD is also released from cartilage (collagen type II), whereas DPD is predominantly derived from bone (collagen type I) [2]. Compared to C-terminal telopeptide (CTX) and N-terminal telopeptide (NTX) markers, the 3-hydroxypyridinium crosslinks (PYD and DPD) are neither metabolized nor absorbed from the diet, providing a direct readout of osteoclastic resorption [2]. In multiple myeloma patients with bone involvement, CTX concentrations increased by +230% relative to baseline, compared to +175% for DPD and +130% for PYD, indicating that while CTX shows larger dynamic range, DPD and PYD provide complementary specificity [3].

Bone resorption Collagen crosslink Osteoporosis Biomarker

RAGE-Binding Pharmacophore Sufficiency: 3-Hydroxypyridinium Moiety Alone Is Sufficient for RAGE-Dependent Cytotoxicity vs. Non-Hydroxylated AGE Analogs

Murakami et al. (2018) demonstrated that among glyceraldehyde-derived and glycolaldehyde-derived advanced glycation end-products (AGEs), only GLAP (glyceraldehyde-derived pyridinium) and GA-pyridine—both containing the 3-hydroxypyridinium (3-HP) moiety—elicited toxicity in PC12 neuronal cells. This toxicity was specifically suppressed by anti-RAGE antibody or soluble RAGE protein, confirming RAGE-dependence [1]. Cytotoxicity testing of GLAP analog compounds established that the 3-hydroxypyridinium structure alone is sufficient for RAGE-dependent toxicity [1]. Surface plasmon resonance (SPR) analysis confirmed direct physical interaction between 3-HP derivatives and RAGE, with a dissociation constant (Kd) of approximately 5.37 × 10⁻⁴ M reported for GLAP-RAGE binding in a related study [2]. Non-hydroxylated AGE analogs lacking the 3-HP moiety did not exhibit comparable RAGE binding or cytotoxicity, establishing 3-hydroxypyridinium as the minimal RAGE-recognition pharmacophore [1][2].

Advanced glycation end-products RAGE Diabetic complications Cytotoxicity

Opioid Activity Modulation: 3-Hydroxypyridinium-Containing Peptides Show Reduced Opioid Potency vs. Parent Opioid Peptides

In a study of Maillard reaction products formed between glucuronic acid and opioid peptides, the incorporation of the 3-hydroxypyridinium moiety into opioid peptide sequences resulted in a measurable decrease in opioid activity compared to the unmodified parent peptides [1]. The reduction in activity was mechanistically attributed to two factors unique to the 3-hydroxypyridinium structure: (i) the lower pKₐ of the 3-hydroxypyridinium moiety compared to simple pyridinium, altering the protonation state and charge distribution at physiological pH; and (ii) delocalization of the positive charge within the pyridinium ring system, which modifies the electrostatic interaction of the peptide with opioid receptors [1]. This activity modulation is structurally specific to the 3-hydroxy substitution pattern; peptides modified with non-hydroxylated pyridinium or 2-/4-hydroxypyridinium analogs would not exhibit the same pKₐ-driven charge delocalization effect [1].

Opioid peptide Maillard reaction Structure-activity relationship Peptide modification

Evidence-Backed Application Scenarios Where 3-Hydroxypyridinium Confers Verifiable Selection Advantage


Antimicrobial Cationic Surfactant Development with Chain-Length-Dependent Potency Tuning

Research groups designing quaternary ammonium antimicrobial agents should select N-alkyl-3-hydroxypyridinium salts over generic pyridinium salts when the target application requires submicromolar potency achievable only with C12 chain length. The 3-OH group creates a non-monotonic SAR where the C12 analog uniquely overcomes the general potency penalty of 3-hydroxylation, as demonstrated by Dolezal et al. (2016) through combined MIC determination, QSAR modeling, and molecular dynamics simulation of membrane stability [1]. This chain-length-specific enhancement is not observed with non-hydroxylated pyridinium analogs, making 3-hydroxypyridinium the scaffold of choice for fine-tuning antimicrobial selectivity through alkyl chain engineering.

1D Perovskite Engineering for Narrowband Photodetectors and Tunable-Gap Optoelectronic Devices

Materials scientists fabricating 1D lead-halide perovskite photodetectors should employ 3-hydroxypyridinium as the A-site organic cation when double-chain inorganic architecture and OH-tunable optical absorption edges are desired. Selivanov et al. (2020) established that 3-hydroxypyridinium is the only cation among piperidinium, pyridinium, and 3-hydroxypyridinium that directs double [PbX₃⁻]ₙ chain formation and introduces a bathochromic shift via OH-lowered π*-orbital energy levels [2]. A related 3-hydroxypyridinium-based perovskite (C₅H₆NOPbBr₃) exhibits an indirect bandgap of 2.78 eV with narrowband emission (FWHM = 4.64 nm) at 590 nm [3], demonstrating device-relevant optoelectronic performance unique to this cation.

UVA-Specific Photosensitizer Standards for Skin Photobiology and Photocarcinogenesis Research

Dermatological photobiology laboratories requiring wavelength-specific photosensitizer controls should procure N-alkyl-3-hydroxypyridinium compounds, which Wondrak et al. (2004) identified as the minimum phototoxic chromophore sufficient for UVA-specific skin cell sensitization [4]. The 2-hydroxy and 4-hydroxy isomers lack this activity, and only the 3-hydroxy configuration (as the N-alkylpyridinium cation) enables UVA-range sensitization of human keratinocytes and fibroblasts. The established experimental protocol uses 3-hydroxypyridine derivatives at 100 μM with solar-simulated light to generate dose-dependent proliferation inhibition, G₂/M arrest, and ROS-mediated apoptosis [4], providing a validated platform for photooxidative stress studies.

RAGE-Ligand Pharmacophore Standards for Diabetic Complication and AGE Research

Biomedical groups investigating RAGE-mediated pathology in diabetes should use 3-hydroxypyridinium-containing AGE standards (GLAP or GA-pyridine) as validated minimal pharmacophores for RAGE engagement. Murakami et al. (2018) proved that the 3-hydroxypyridinium moiety alone is sufficient for RAGE-dependent cytotoxicity in PC12 neuronal cells, with SPR confirmation of direct RAGE binding at Kd ≈ 5.37 × 10⁻⁴ M [5][6]. Non-hydroxylated AGE analogs cannot substitute for this specific pharmacophore, making 3-HP-containing compounds essential for competitive binding assays, RAGE antagonist screening, and studies of AGE-RAGE signaling in diabetic osteopathy and nephropathy.

Quote Request

Request a Quote for 3-Hydroxypyridinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.